![molecular formula C34H54O2S2 B1381451 4,8-didodecoxythieno[2,3-f][1]benzothiole CAS No. 1044795-04-1](/img/structure/B1381451.png)
4,8-didodecoxythieno[2,3-f][1]benzothiole
Übersicht
Beschreibung
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C34H54O2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, a key building block in organic electronics, particularly in the development of polymer solar cells and organic field-effect transistors . The compound is characterized by its two dodecyloxy groups attached to the benzo[1,2-b:4,5-b’]dithiophene core, which enhances its solubility and processability .
Wissenschaftliche Forschungsanwendungen
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications :
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic solar cells and organic field-effect transistors.
Photovoltaic Materials: The compound is a key component in the development of high-efficiency polymer solar cells due to its ability to enhance charge transport and light absorption.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Wirkmechanismus
Target of Action
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is primarily used in the field of organic electronics, particularly in the development of polymer solar cells . Its primary targets are the active layers of these cells, where it plays a crucial role in the absorption of light and the generation of charge carriers .
Mode of Action
This compound belongs to the class of benzo[1,2-b:4,5-b’]dithiophene (BDT)-based polymers . It interacts with its targets by absorbing light in the visible region, which promotes electrons to an excited state. These excited electrons can then move through the material, generating a current .
Biochemical Pathways
Upon light absorption, an electron-hole pair is created. The electron is transferred to a fullerene acceptor, while the hole remains on the polymer, resulting in charge separation .
Result of Action
The use of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene in polymer solar cells has been shown to improve their power conversion efficiency . This is due to its ability to absorb a broad spectrum of light and efficiently generate charge carriers .
Action Environment
The performance of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene can be influenced by environmental factors such as temperature and light intensity. For instance, its light absorption and charge generation capabilities may be affected by changes in light intensity .
Zukünftige Richtungen
The future research directions of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene are likely to focus on its applications in the field of organic electronics, particularly in the development of high-efficiency polymer solar cells . Its larger coplanar core and extended conjugation length make it a promising building block for polymer photovoltaic donor materials .
Biochemische Analyse
Biochemical Properties
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene plays a crucial role in biochemical reactions, particularly in the context of organic electronics. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. The nature of these interactions is primarily based on the compound’s ability to form stable conjugated systems, which enhance its electron-donating and accepting capabilities . For instance, it has been observed to interact with polymeric photovoltaic materials, boosting the power conversion efficiency of polymer solar cells .
Cellular Effects
The effects of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in electron transport and energy production, thereby enhancing cellular metabolic activities . Additionally, its impact on cell signaling pathways can lead to improved cellular responses to external stimuli, making it a valuable component in the development of advanced organic electronic devices .
Molecular Mechanism
At the molecular level, 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating electron transfer and enhancing the efficiency of biochemical reactions. This compound can act as both an electron donor and acceptor, depending on the context of the reaction . Furthermore, it has been observed to inhibit or activate certain enzymes, leading to changes in gene expression and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biochemical properties over extended periods . Degradation can occur under certain environmental conditions, leading to a decrease in its effectiveness . Long-term studies have indicated that the compound can have sustained effects on cellular metabolism and function, making it a reliable component for long-term applications .
Dosage Effects in Animal Models
The effects of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular function and metabolic activities without causing significant adverse effects . At higher doses, toxic effects can occur, including disruptions in cellular metabolism and potential damage to cellular structures . Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic applications .
Metabolic Pathways
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to electron transport and energy production . The compound’s interactions with enzymes such as oxidoreductases and transferases play a crucial role in its metabolic effects . These interactions enhance the efficiency of biochemical reactions, contributing to the compound’s overall effectiveness in organic electronic applications .
Transport and Distribution
The transport and distribution of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target areas, enhancing its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular components . This targeted distribution is essential for its effectiveness in various applications, including organic electronics and biochemical research .
Subcellular Localization
The subcellular localization of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended sites of action . This precise localization enhances the compound’s effectiveness and minimizes potential off-target effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps :
Starting Material Preparation: The synthesis begins with the preparation of benzo[1,2-b:4,5-b’]dithiophene.
Functionalization: The benzo[1,2-b:4,5-b’]dithiophene core is functionalized with dodecyloxy groups through a series of reactions, including halogenation and subsequent substitution reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene: The parent compound without the dodecyloxy groups.
4,8-Bis(alkoxy)benzo[1,2-b4,5-b’]dithiophenes: Variants with different alkoxy groups.
Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene: A compound with an extended conjugation length.
Uniqueness
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is unique due to its combination of high solubility, processability, and excellent electronic properties. The presence of dodecyloxy groups enhances its performance in organic electronic applications compared to its analogs .
Eigenschaften
IUPAC Name |
4,8-didodecoxythieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-31-29-23-27-38-34(29)32(30-24-28-37-33(30)31)36-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLOVWGQDIVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene considered a promising building block for organic semiconductors?
A1: 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene exhibits several properties that make it attractive for organic electronics:
- Electron-rich nature: Its structure, featuring a benzodithiophene core with electron-donating alkoxy side chains, allows for efficient charge transport. [, ]
- Solubility: The long dodecyloxy side chains enhance solubility in common organic solvents, crucial for solution-processing techniques like spin-coating. []
- Polymerization: This molecule readily undergoes polymerization reactions, enabling the creation of diverse conjugated polymers with tunable properties. [, ]
Q2: How does incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene into copolymers influence their optoelectronic properties?
A2: Studies have shown that incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene can significantly impact the resulting copolymer's properties:
- Optical Properties: The specific electron-accepting units paired with this building block in copolymers determine the resulting absorption and emission spectra. This tunability is valuable for light-harvesting applications. [, ]
- Electrochemical Properties: The electron-rich nature of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene influences the HOMO and LUMO energy levels of the copolymers, which directly impacts charge injection and transport in devices. []
Q3: What specific applications in organic electronics have been explored for polymers incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene?
A3: Researchers have explored this building block in various organic electronic applications:
- Organic Field-Effect Transistors (OFETs): Copolymers incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene have shown promising performance in OFETs, demonstrating both p-type and ambipolar charge transport characteristics. []
- Organic Solar Cells (OSCs): When combined with fullerene acceptors like phenyl-C61-butyric acid methyl ester (PCBM) and phenyl-C71-butyric acid methyl ester (70-PCBM), polymers containing this building block have shown efficient charge generation and transport in OSCs. []
Q4: Are there any studies on the material stability and compatibility of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers?
A4: While the provided articles don't delve deeply into long-term stability, they highlight that the synthesized polymers exhibit good thermal stability, which is crucial for device longevity. [] Further research into environmental and operational stability would be beneficial for practical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


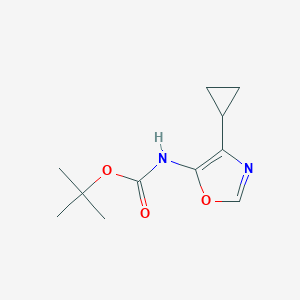
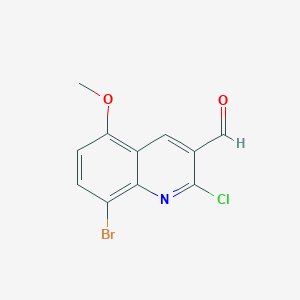
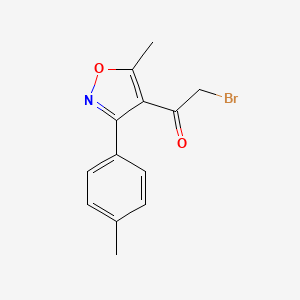
![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)



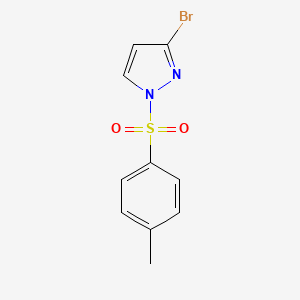


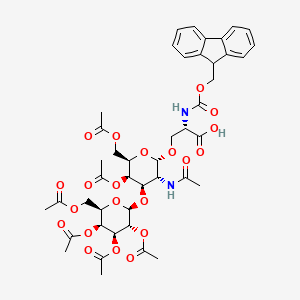


![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
